molecular formula C7H4FN3O2 B11908770 2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B11908770
M. Wt: 181.12 g/mol
InChI Key: MCPYTQQGGIETSH-UHFFFAOYSA-N
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Description

2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant role in targeted cancer therapy . The fluorine atom at the 2-position and the carboxylic acid group at the 6-position are key functional handles for further synthetic modification, allowing researchers to create diverse derivatives with tailored properties . Compounds based on the pyrazolo[1,5-a]pyrimidine structure have demonstrated potent activity as protein kinase inhibitors (PKIs) . They act by competing with ATP to inhibit enzymes critical in cellular signaling pathways that are often dysregulated in cancers, such as EGFR, B-Raf, and MEK . The structural features of this scaffold make it a promising starting point for developing inhibitors for various other enzymatic targets as well . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

2-fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-5-1-6-9-2-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)

InChI Key

MCPYTQQGGIETSH-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Fluorinated Aminopyrazoles with β-Keto Esters

The cyclocondensation of fluorinated aminopyrazoles with β-keto esters represents a foundational method for constructing the pyrazolo[1,5-a]pyrimidine core. This approach leverages the reactivity of aminopyrazoles with diketones or keto esters to form the bicyclic structure. For instance, Bel Abed et al. demonstrated the synthesis of 3-fluoropyrazolo[1,5-a]pyrimidine derivatives through the reaction of 3-amino-4-fluoropyrazole with ethyl acetoacetate under acidic conditions . Adapting this method for 2-fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid would require starting with 2-fluoro-3-aminopyrazole, which undergoes cyclocondensation with a β-keto ester bearing a carboxylate precursor (e.g., ethyl 3-oxobutanoate).

The reaction typically proceeds in refluxing ethanol or acetic acid, yielding a pyrazolo[1,5-a]pyrimidine intermediate with an ester group at position 6. Subsequent hydrolysis of the ester using aqueous NaOH or HCl affords the carboxylic acid derivative. While the exact yield for this route remains unspecified in the literature, analogous syntheses of pyrazolo[1,5-a]pyrimidines report yields between 60–80% for the cyclocondensation step .

Suzuki Cross-Coupling for Carboxylic Acid Functionalization

Suzuki-Miyaura coupling provides a versatile method for introducing carboxylic acid groups at position 6 via boronic acid intermediates. As illustrated in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives by PMC, halogenated intermediates (e.g., 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine) undergo nucleophilic substitution to install morpholine or other groups at position 7, leaving position 5 available for further functionalization . To target the 6-carboxylic acid, a bromine or iodine atom can be introduced at position 6 through directed ortho-metalation or halogenation reactions.

For example, treatment of 5-chloro-2-fluoropyrazolo[1,5-a]pyrimidine with N-bromosuccinimide (NBS) in DMF yields the 6-bromo derivative. This intermediate then participates in Suzuki coupling with a boronic acid ester (e.g., pinacol ester of 4-carboxyphenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). Post-coupling hydrolysis of the ester group with LiOH or HCl generates the free carboxylic acid. Reported yields for analogous Suzuki reactions on pyrazolo[1,5-a]pyrimidines range from 55% to 61% .

Late-Stage Oxidation of Methyl Groups

Oxidation of a pre-installed methyl group at position 6 offers an alternative pathway to the carboxylic acid functionality. This method involves synthesizing 2-fluoro-6-methylpyrazolo[1,5-a]pyrimidine through cyclocondensation of 2-fluoro-3-aminopyrazole with a β-keto ester containing a methyl group (e.g., methyl acetoacetate). The methyl group is subsequently oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic or alkaline conditions.

For instance, treatment of 2-fluoro-6-methylpyrazolo[1,5-a]pyrimidine with KMnO₄ in H₂SO₄ at elevated temperatures (80–100°C) converts the methyl group to a carboxyl group via sequential oxidation of the intermediate alcohol and aldehyde. While this method avoids multi-step coupling reactions, over-oxidation or ring degradation may reduce yields. Optimization studies suggest that controlled reaction times and temperatures can achieve conversions exceeding 70% .

Post-Synthetic Fluorination Strategies

Introducing fluorine at position 2 after constructing the pyrazolo[1,5-a]pyrimidine core remains challenging due to the inertness of aromatic C–H bonds. However, directed fluorination using electrophilic fluorinating agents (e.g., Selectfluor®) or transition metal-catalyzed C–H activation has shown promise. For example, palladium-catalyzed C–H fluorination of 2-unsubstituted pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with N-fluoro-2,4,6-trimethylpyridinium triflate in the presence of a silver salt (Ag₂CO₃) selectively installs fluorine at position 2 .

This method requires precise control of reaction conditions to avoid polyfluorination or decomposition. Yields for analogous electrophilic fluorinations of heterocycles range from 40% to 65%, depending on the substrate and reagent stoichiometry .

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Key Steps Yield Range Scalability Purity Challenges
CyclocondensationAminopyrazole + β-keto ester → hydrolysis60–80%HighByproduct formation during cyclization
Suzuki CouplingHalogenation → coupling → hydrolysis55–61%ModerateBoronic acid availability
Methyl OxidationCyclocondensation → oxidation50–70%LowOver-oxidation side reactions
Post-Synthetic FluorinationC–H fluorination40–65%LowSelectivity and reagent cost

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C2

The fluorine atom at the 2-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the pyrimidine ring and carboxylic acid group.

Key Findings :

  • Ammonolysis : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF, DMSO) yields 2-amino derivatives (Table 1).

  • Efficiency : Substitution efficiency depends on reaction temperature and base strength.

Example :

Reaction ConditionsProductYield (%)Source
NH₃ (excess), DMF, 100°C, 12 h2-Amino-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid74
Benzylamine, K₂CO₃, DMSO, 80°C, 8 h2-(Benzylamino) derivative68

Carboxylic Acid Functionalization

The C6 carboxylic acid participates in classical acid-derived reactions, enabling diversification of the scaffold.

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions produces esters:

  • Conditions : H₂SO₄ (cat.), reflux, 6 h → Methyl ester (85% yield) .

  • Applications : Esters improve lipid solubility for biological assays.

Amidation

Coupling with amines via EDCl/HOBt yields amides:

  • Example : Reaction with aniline forms 6-carboxamide derivatives (72% yield) .

Decarboxylation

Thermal decarboxylation (180–200°C) or acid-mediated processes remove CO₂ to form 6-H derivatives:

  • Product : 2-Fluoropyrazolo[1,5-a]pyrimidine (93% purity).

Electrophilic Aromatic Substitution

The electron-deficient pyrazolo[1,5-a]pyrimidine ring permits electrophilic substitution at activated positions (C5 or C7).

Nitration :

  • Conditions : HNO₃/H₂SO₄, 0°C → 5-Nitro derivative (61% yield) .
    Halogenation :

  • Bromination : NBS in CCl₄ introduces Br at C7 (58% yield) .

Cross-Coupling Reactions

The fluorine substituent enables metal-catalyzed couplings for biaryl synthesis:

Suzuki-Miyaura Coupling :

  • Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, toluene/H₂O, 100°C.

  • Example : 2-Phenyl derivative (63% yield) .

Cyclization and Ring Expansion

The carboxylic acid facilitates cyclization with bifunctional nucleophiles:

Formation of Fused Heterocycles :

  • Reaction with hydrazine forms pyrazolo[1,5-a]pyrimidine-fused triazoles .

Biological Interaction Studies

While not a chemical reaction, the compound’s kinase inhibition mechanism involves:

  • Binding to Trk Kinases : Disrupts ATP-binding pockets via H-bonding (carboxylic acid) and hydrophobic interactions (fluorine).

Scientific Research Applications

Biological Activities

1. Kinase Inhibition
The primary application of 2-fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid lies in its ability to inhibit tropomyosin receptor kinase (Trk) kinases. These kinases are crucial in neuronal development and survival, making them attractive targets for treating neurodegenerative diseases and cancers. Preliminary studies indicate that compounds in this class exhibit significant inhibitory activity against Trk kinases, suggesting their potential therapeutic applications in oncology and neurology.

2. Fluorescent Probes
Recent studies have identified pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their tunable photophysical properties. These compounds can serve as fluorescent probes for studying intracellular dynamics and as chemosensors. The incorporation of electron-donating groups at specific positions on the fused ring enhances their absorption and emission characteristics, making them suitable for various biological imaging applications .

Synthetic Routes

Several synthetic methods have been explored to obtain this compound:

  • Electrophilic Fluorination : Direct fluorination of the pyrazolo[1,5-a]pyrimidine scaffold is a common method.
  • Nucleophilic Substitution Reactions : The presence of the carboxylic acid allows for further modifications through nucleophilic substitutions.

These synthetic approaches enable the generation of various derivatives that may enhance biological activity or improve pharmacokinetic properties .

Case Studies and Research Findings

1. Inhibition Studies
Biochemical assays have demonstrated that this compound effectively binds to Trk kinases, disrupting their signaling pathways. Molecular docking simulations have been employed to predict binding affinities and elucidate interaction mechanisms at the molecular level. For instance, one study reported that compounds derived from this scaffold showed up to 71% inhibition of Trk activity at concentrations of 10 µM .

2. Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been synthesized and evaluated for their optical properties. These compounds exhibited solid-state emission intensities comparable to commercial fluorescent probes like coumarin-153 and rhodamine 6G. The modifications allowed for good emission behavior in solid-state applications, indicating their potential use as lipid droplet biomarkers in cancer cell studies .

Mechanism of Action

The mechanism of action of 2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Target) C₇H₄FN₃O₂ 193.12 (estimated) F (C2), COOH (C6) Hypothesized higher acidity (due to F), improved metabolic stability.
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₈H₇N₃O₂ 177.16 CH₃ (C2), COOH (C6) Key intermediate for Anagliptin; synthesized via nitrile hydrolysis .
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₉H₉N₃O₂ 191.18 CH₃ (C2, C7), COOH (C6) Decomposes at ~250°C; higher thermal stability vs. 2-methyl analogue.
2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₁₁H₁₁N₃O₂ 217.22 Cyclobutyl (C2), COOH (C6) Enhanced lipophilicity; potential improved membrane permeability.
Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₁H₁₀N₄O₂ 230.22 CN (C3), CH₃ (C7), COOEt (C6) Melting point: 101°C; ester group improves solubility for synthesis .
4-(4-Chlorobenzyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₁₄H₁₀ClN₃O₃ 303.70 Cl-benzyl (C4), keto (C7), COOH (C6) Potent aldose reductase inhibitor; selective substrate-dependent inhibition.

Impact of Substituents

  • May improve metabolic stability by resisting oxidative degradation .
  • Methyl (CH₃) : Enhances lipophilicity but reduces solubility. The 2,7-dimethyl analogue shows improved thermal stability .
  • Chlorobenzyl and isopropoxyphenyl : Bulky substituents enhance target binding via hydrophobic interactions, as seen in enzyme inhibitors .

Biological Activity

2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing kinase inhibitors. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with a fluorine atom at the 2-position and a carboxylic acid functional group at the 6-position. Its molecular formula is C8H6FN3O2C_8H_6FN_3O_2 with a molecular weight of approximately 181.124 g/mol. The presence of the fluorine atom and the carboxylic acid group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily revolves around its role as an inhibitor of tropomyosin receptor kinase (Trk) kinases. These kinases are crucial in neuronal development and survival, making them attractive targets for therapies aimed at neurodegenerative diseases and various cancers. Preliminary studies suggest that this compound exhibits significant inhibitory activity against Trk kinases, which may lead to therapeutic applications in oncology and neurology .

Binding Affinity Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound to Trk kinases. These studies indicate that the compound effectively binds to the ATP-binding site of these kinases, disrupting their signaling pathways. In biochemical assays, it has been shown to inhibit kinase activity significantly, supporting its potential as a therapeutic agent .

Synthesis Methods

Various synthetic routes have been explored to obtain this compound. Common methods include:

  • Electrophilic Fluorination : Direct fluorination of pyrazolo[1,5-a]pyrimidines using electrophilic reagents.
  • Nucleophilic Substitution : Utilizing nucleophiles in reactions involving the carboxylic acid group.
  • Cyclization Reactions : Employing aminopyrazoles with different electrophiles to construct the pyrazolo[1,5-a]pyrimidine framework .

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth by targeting specific kinases involved in cell proliferation.
  • Neuroprotective Effects : Its ability to inhibit Trk kinases suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Activity : Some studies indicate that derivatives of this compound may possess antimicrobial properties against various pathogens .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound along with their biological activities:

Compound NameCAS NumberSimilarity IndexBiological Activity
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid89977-62-80.97Trk kinase inhibition
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid739364-95-50.91Anticancer properties
2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid1394003-86-10.84Enzymatic inhibition

This table highlights how variations in structure can influence biological activity, particularly in terms of kinase inhibition and anticancer potential.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Trk Kinase Inhibition : In vitro studies demonstrated that this compound could inhibit TrkA and TrkB kinases with IC50 values in the low micromolar range. This suggests its potential utility in treating conditions related to aberrant Trk signaling.
  • Antitumor Activity : A study reported that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values indicating significant growth inhibition at low concentrations.
  • Neuroprotection : Research has indicated that treatment with this compound can enhance neuronal survival in models of neurodegeneration by modulating signaling pathways associated with cell survival and apoptosis.

Q & A

Q. What are the key synthetic routes for preparing 2-fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by fluorination and carboxylation. For example:
  • Step 1 : Cyclization of 5-aminopyrazole precursors with diketones or enamines under reflux in polar solvents (e.g., pyridine or DMF) yields the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Fluorination at position 2 can be achieved via electrophilic substitution using Selectfluor or via directed ortho-metalation strategies .
  • Step 3 : Carboxylic acid introduction at position 6 often employs hydrolysis of nitrile or ester groups under acidic/basic conditions .
    Regioselectivity is influenced by solvent polarity, temperature, and directing groups. For instance, electron-withdrawing groups (e.g., fluorine) enhance electrophilic substitution at specific positions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorine at C2 and carboxylic acid at C6) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine/bromine vs. fluorine) .
  • Melting Point Analysis : Assesses purity and consistency with literature values (e.g., deviations >2°C suggest impurities) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm⁻¹) .

Q. How does the fluorine substituent at position 2 influence the compound’s reactivity and stability?

  • Methodological Answer : Fluorine’s electronegativity enhances:
  • Electrophilic Reactivity : Directs substitutions to meta/para positions via inductive effects .
  • Metabolic Stability : Reduces oxidative degradation in biological assays compared to non-fluorinated analogs .
  • Acid Stability : Fluorine’s electron-withdrawing nature stabilizes the carboxylic acid group against decarboxylation under acidic conditions .

Q. What strategies are employed to functionalize the carboxylic acid group at position 6 for downstream applications?

  • Methodological Answer :
  • Amide Coupling : Activates the carboxylic acid with EDC/HOBt to react with amines, forming carboxamides for biological screening .
  • Esterification : Treatment with alcohols (e.g., ethanol) under acidic conditions generates esters, improving solubility for crystallography .
  • Reduction : LiAlH4 reduces the carboxylic acid to a hydroxymethyl group for further alkylation .

Advanced Research Questions

Q. How do computational studies (e.g., TD-DFT) elucidate the electronic structure and photophysical properties of fluorinated pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Frontier Molecular Orbitals (FMOs) : Calculations reveal that fluorine lowers the LUMO energy, enhancing intramolecular charge transfer (ICT) for fluorescence .
  • Solvent Effects : TD-DFT simulations in polar solvents (e.g., THF/water) predict bathochromic shifts in emission spectra, validated experimentally .
  • pH Sensitivity : Protonation at N5 disrupts conjugation, reducing quantum yield—critical for designing pH-responsive probes .

Q. What structure-activity relationships (SAR) have been identified for pyrazolo[1,5-a]pyrimidine derivatives in antitumor applications?

  • Methodological Answer :
  • Position 2 Fluorine : Enhances binding to kinase ATP pockets (e.g., CDK2 inhibition) by mimicking adenine’s hydrogen-bonding motifs .
  • Position 6 Carboxylic Acid : Improves water solubility but requires prodrug strategies (e.g., esterification) for cell permeability .
  • Substituent Bulk : Bulky groups at position 7 reduce off-target effects but may hinder target engagement .

Q. How can researchers address contradictions in reported synthetic yields for fluorinated pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd vs. Cu) to identify yield-limiting steps .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated byproducts in fluorination) .
  • Reproducibility Checks : Validate literature protocols with controlled humidity/temperature, as moisture can hydrolyze intermediates .

Q. What role does fluorine play in modulating the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores?

  • Methodological Answer :
  • Aggregation-Induced Emission (AIE) : Fluorine’s hydrophobic nature promotes AIE in aqueous media, enhancing fluorescence in cellular imaging .
  • Stokes Shift : Fluorine increases the dipole moment, enlarging Stokes shifts (>100 nm) to minimize self-quenching .
  • Photostability : Fluorinated derivatives exhibit slower photobleaching under UV due to reduced radical formation .

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